Brassicasterol

Overview

Description

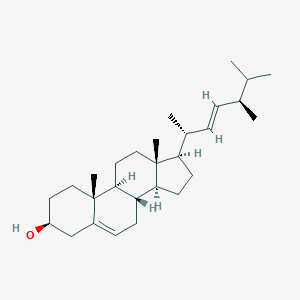

Brassicasterol is a 28-carbon sterol synthesized by several unicellular algae (phytoplankton) and some terrestrial plants, like rape . It has frequently been used as a biomarker for the presence of (marine) algal matter in the environment .

Synthesis Analysis

Brassicasterol is derived from sterols carrying the same side chain. The C27-BRs without substituent at C-24 are biosynthesized from cholesterol. The C28-BRs carrying either an α-methyl, β-methyl, or methylene group are derived from campesterol, 24-epicampesterol or 24-methylenecholesterol, respectively .Molecular Structure Analysis

Brassicasterol has a molecular formula of C28H46O and a molecular weight of 398.7 g/mol . The molecule contains a total of 78 bonds .Chemical Reactions Analysis

Brassicasterol has a hydroxyl (-OH) group and is frequently bound to other lipids including glycerols. Most analytical methods utilize a strong alkali (KOH or NaOH) to saponify the ester linkages .Physical And Chemical Properties Analysis

Brassicasterol has a low water solubility and, as a consequence, a high octanol-water partition coefficient. This means that, in most environmental systems, brassicasterol will be associated with the solid phase .Scientific Research Applications

1. Application in Food, Cosmetic and Pharmaceutical Industries

- Summary : Plant sterols (PS), including brassicasterol, have been the target of extensive research for more than a century. They have shown beneficial effects in healthy subjects and have applications in food, cosmetic, and pharmaceutical industries .

- Methods : The application methods vary depending on the industry. In the food industry, they are often added to foods like margarine. In cosmetics, they are incorporated into the product formulation. In pharmaceuticals, they are used in the production of steroid drugs .

- Results : The beneficial effects of plant sterols have been well-documented, but many of the mechanisms associated with PS supplementation and their health benefits are still not fully elucidated .

2. Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis

- Summary : Brassicasterol has shown therapeutic utility against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb) in an in vitro setting .

- Methods : The study was conducted in vitro, and the antireplicative effect of brassicasterol against HSV-1 was detected. The capacity of this compound to induce an adequate level of antituberculosis activity against all Mtb strains examined was revealed .

- Results : The antireplicative effect of brassicasterol against HSV-1 is remarkably detected (50% inhibitory concentration (IC 50): 1.2 µM; selectivity index (SI): 41.7). The capacity of this compound to induce an adequate level of antituberculosis activity against all Mtb strains examined (minimum inhibitory concentration values ranging from 1.9 to 2.4 µM) is revealed .

3. Cardiovascular Protective Effect

- Summary : Brassicasterol has shown a considerable inhibitory property against human angiotensin-converting enzyme (ACE) that plays a dynamic role in regulating blood pressure .

- Methods : The anti-ACE effect was ascertained in vitro .

- Results : The anti-ACE effect (12.3 µg/mL; 91.2% inhibition) is also ascertained .

4. Anti-Cancer Effect

- Summary : Brassicasterol has shown an anti-cancer effect in AR-independent cancer as well as in AR-dependent cells by AKT inhibiting .

- Methods : The study was conducted in vitro, and the anti-cancer effect of brassicasterol was detected by observing its inhibitory effect on AKT and AR signaling in prostate cancer .

- Results : The study suggests that brassicasterol has the anticancer potential via inhibition of AR and demonstrated that brassicasterol from H. abdominalis exerted an anti-cancer effect by dual-targeting AKT and AR signaling in prostate cancer .

5. Application in Drug Delivery Systems

- Summary : Plant sterols, including brassicasterol, have been the focus of structural modifications for applications in diverse areas, including drug delivery systems .

- Methods : The application methods vary depending on the specific drug delivery system. They can be incorporated into the formulation of the drug delivery system .

- Results : The beneficial effects of plant sterols have been well-documented, but many of the mechanisms associated with PS supplementation and their health benefits are still not fully elucidated .

6. Application in Quantification of Phytosterols in Food, Feed and Beverages

- Summary : An extraction and detection method for the main free phytosterols, including brassicasterol, was optimised using a fractional factorial design .

- Methods : Detection was carried out on a UPLC-MS/MS triple stage quadrupole apparatus. The extraction and UPLC-MS/MS detection method was fully validated according to EU Council Decision 2002/657 guidelines and Association of Analytical Chemists (AOAC) MS criteria .

- Results : The individual recoveries ranged between 95 and 104 %. Good results for repeatability and intralaboratory reproducibility (RSD %) were observed (<10 %). Excellent linearity was proven on the basis of determination coefficient ( R 2 >\u20090.99) and lack-of-fit test ( F test, alpha\u2009=\u20090.05). The limits of detection (LODs) and lower limits of quantification (LLOQs) in grain matrices were as low as 0.01–0.03 mg per 100 g and 0.02–0.10 mg per 100 g .

7. Anti-Inflammatory Properties

- Summary : Recent observations from animal and human studies have demonstrated anti-inflammatory effects of phytosterols, including brassicasterol . For example, several animal and human studies report reductions in the levels of proinflammatory cytokines, including C-reactive protein, after consumption of dietary plant sterols .

- Methods : The anti-inflammatory effects were ascertained in both in vitro and in vivo studies .

8. Application in Alternative Matrices for Functional Foods and Fats

- Summary : Plant sterols, including brassicasterol, have been the focus of structural modifications for applications in diverse areas, including alternative matrices for functional foods and fats .

- Methods : The application methods vary depending on the specific food or fat product. They can be incorporated into the formulation of the product .

- Results : The beneficial effects of plant sterols have been well-documented, but many of the mechanisms associated with PS supplementation and their health benefits are still not fully elucidated .

Safety And Hazards

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILXMJHPFNGGTO-ZAUYPBDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197124 | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Brassicasterol | |

CAS RN |

474-67-9 | |

| Record name | Brassicasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassicasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,22(E)-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSICASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Brassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

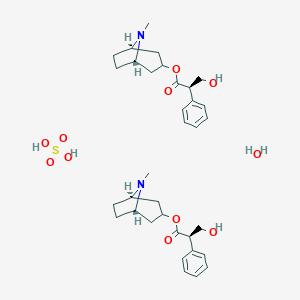

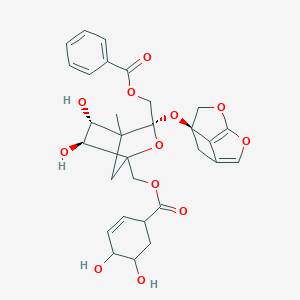

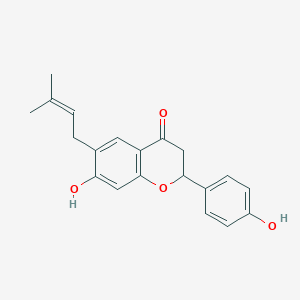

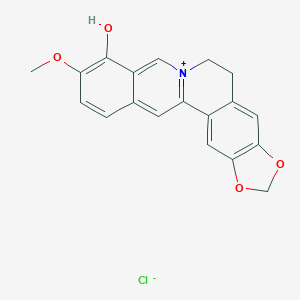

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.